Darizmetinib
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Overview
Description
Preparation Methods
The synthesis of darizmetinib involves the preparation of pyrazolopyridines. One method includes the reaction of 2,6-difluoro-3-nitrobenzoic acid with 5-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Darizmetinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Darizmetinib has several scientific research applications:
Chemistry: It is used as a research tool to study the inhibition of MKK4 and its effects on signaling pathways.
Biology: It helps in understanding cell proliferation and liver regeneration mechanisms.
Medicine: It has potential therapeutic applications in promoting liver regeneration and preventing liver failure.
Industry: It is used in the development of new drugs targeting MKK4 and related pathways .
Mechanism of Action
Darizmetinib exerts its effects by inhibiting MKK4, which leads to the enhancement of the MKK7 and JNK1 signaling pathways. This activation of transcription factors ATF2 and ELK1 promotes cell proliferation and liver regeneration. The molecular targets of this compound include MKK4, MKK7, and JNK1, which are key regulators of cellular signaling and regeneration .
Comparison with Similar Compounds
Darizmetinib is unique in its specific inhibition of MKK4, which distinguishes it from other similar compounds. Some similar compounds include:
Tizoxanide: An antiviral agent that also targets signaling pathways.
Esculin: A compound with anti-inflammatory properties.
Germacrone: Known for its antiviral and anti-inflammatory effects.
Stearyl glycyrrhetinate: Used for its anti-inflammatory and skin-soothing properties
Properties
CAS No. |
2369583-33-3 |
---|---|
Molecular Formula |
C21H17F2N5O3S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2,6-difluoro-3-(5-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C21H17F2N5O3S/c1-2-9-32(30,31)28-19-16(22)4-3-14(17(19)23)20(29)18-15-10-13(11-25-21(15)27-26-18)12-5-7-24-8-6-12/h3-8,10-11,28H,2,9H2,1H3,(H,25,26,27) |
InChI Key |
WBNMARNYIFMNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1F)C(=O)C2=C3C=C(C=NC3=NN2)C4=CC=NC=C4)F |
Origin of Product |
United States |
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